molecular formula C20H21N3O4S2 B2691482 3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 457651-86-4

3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2691482
CAS No.: 457651-86-4
M. Wt: 431.53
InChI Key: MEAKEQFTJKCSOU-UHFFFAOYSA-N
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Description

3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core, a thiazole ring, and a butoxy group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfamoyl group and the benzamide moiety. The final step involves the attachment of the butoxy group. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and butanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in modified aromatic compounds with altered functional groups .

Scientific Research Applications

3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and sulfamoyl group are crucial for binding to active sites, inhibiting enzyme activity, or modulating receptor functions. This interaction can disrupt cellular processes, leading to antibacterial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is unique due to the presence of the butoxy group, which can enhance its solubility and bioavailability. Additionally, the combination of the thiazole ring and sulfamoyl group provides a distinctive mode of action, making it a valuable compound for various applications .

Properties

IUPAC Name

3-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-3-12-27-17-6-4-5-15(14-17)19(24)22-16-7-9-18(10-8-16)29(25,26)23-20-21-11-13-28-20/h4-11,13-14H,2-3,12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAKEQFTJKCSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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